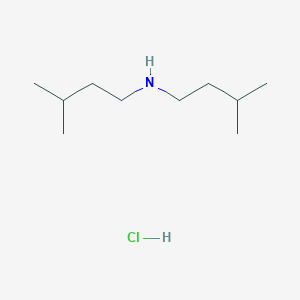
Diisopentylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopentylammonium chloride is a chemical compound with the molecular formula C10H24ClN. It is a cationic surfactant commonly used in various industrial applications. This compound is known for its ability to act as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase into another where the reaction occurs more readily .
Méthodes De Préparation
Diisopentylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of diisopentylamine with hydrochloric acid. The reaction typically takes place in a solvent such as acetone, which helps to dissolve the reactants and facilitate the reaction. The process involves the following steps:
Reactants: Diisopentylamine and hydrochloric acid.
Solvent: Acetone.
Reaction Conditions: The reaction is carried out at room temperature.
Procedure: Diisopentylamine is dissolved in acetone, and hydrochloric acid is added slowly with stirring. The mixture is allowed to react until the formation of this compound is complete.
Analyse Des Réactions Chimiques
Diisopentylammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can act as a phase transfer catalyst in nucleophilic substitution reactions, facilitating the exchange of halogens.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halides for substitution reactions, and the reactions are often carried out in polar solvents.
Applications De Recherche Scientifique
Diisopentylammonium chloride has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, enhancing the rate of reactions between reactants in different phases.
Biology: It can be used in the preparation of biological samples for analysis, particularly in the stabilization of colloids.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for antimicrobial properties.
Mécanisme D'action
The mechanism of action of diisopentylammonium chloride primarily involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The positively charged ammonium ion interacts with negatively charged species, aiding in their solubilization and subsequent reaction .
Comparaison Avec Des Composés Similaires
Diisopentylammonium chloride is similar to other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzyltriethylammonium chloride. it is unique in its specific structure and the length of its alkyl chains, which influence its solubility and effectiveness as a phase transfer catalyst. Similar compounds include:
Didecyldimethylammonium chloride: Known for its antimicrobial properties.
Benzyltriethylammonium chloride: Commonly used in organic synthesis as a phase transfer catalyst.
This compound stands out due to its specific applications in industrial and research settings, particularly in facilitating reactions between different phases.
Propriétés
Numéro CAS |
543-99-7 |
|---|---|
Formule moléculaire |
C10H24ClN |
Poids moléculaire |
193.76 g/mol |
Nom IUPAC |
3-methyl-N-(3-methylbutyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-9(2)5-7-11-8-6-10(3)4;/h9-11H,5-8H2,1-4H3;1H |
Clé InChI |
RCJGSLQDTTUTKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


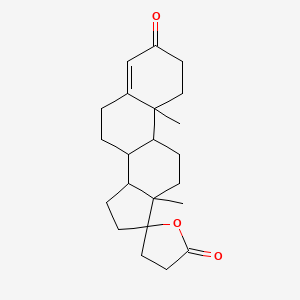
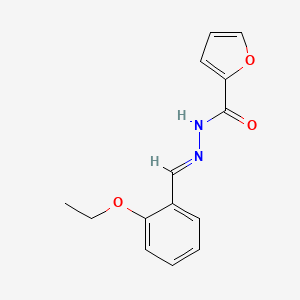

![Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)
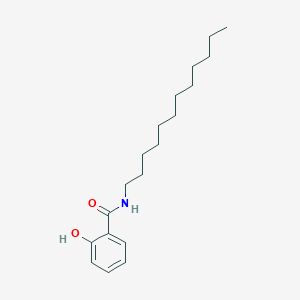

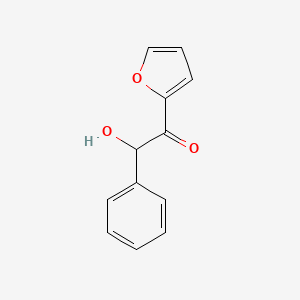
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081920.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)
![1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B15081929.png)
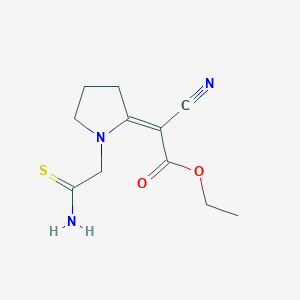
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
